4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine

Reference Standard Storage Stability Procurement Logistics

4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine (CAS 38284-47-8), commonly designated as Pinaverium Impurity 12, is a free base morpholine derivative that serves as a critical reference standard for the quality control of the antispasmodic drug Pinaverium Bromide. Its structure features a morpholine ring linked via an ethoxyethyl spacer to a 6,6-dimethylbicyclo[3.1.1]heptan-2-yl (pinane) moiety.

Molecular Formula C17H31NO2
Molecular Weight 281.4 g/mol
CAS No. 38284-47-8
Cat. No. B044383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine
CAS38284-47-8
Synonyms(1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane;  (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane; 
Molecular FormulaC17H31NO2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CCOCCN3CCOCC3)C
InChIInChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3
InChIKeyFPLHEALBGYMFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

38284-47-8 Pinaverium Impurity 12: A Critical Reference Standard for ANDA and QC Applications


4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine (CAS 38284-47-8), commonly designated as Pinaverium Impurity 12, is a free base morpholine derivative that serves as a critical reference standard for the quality control of the antispasmodic drug Pinaverium Bromide. Its structure features a morpholine ring linked via an ethoxyethyl spacer to a 6,6-dimethylbicyclo[3.1.1]heptan-2-yl (pinane) moiety [1]. This compound is not a generic research chemical but a fully characterized impurity standard, supplied with detailed regulatory-compliant characterization data to support analytical method development, method validation (AMV), and Abbreviated New Drug Applications (ANDA) [2].

Why 38284-47-8 Cannot Be Substituted with Generic Morpholine Derivatives in Pinaverium Analysis


In the context of pharmaceutical quality control, generic substitution of impurity reference standards can lead to inaccurate quantification, method failure, and regulatory non-compliance. The specific stereochemistry of the pinane moiety—defined as (1S,2S,5S) in the primary stereoisomer—combined with the free base form of Impurity 12, yields a unique chromatographic and thermal profile that distinguishes it from its hydrochloride salt (Impurity 6, CAS 53330-19-1) and other Pinaverium-related impurities [1]. Even minor structural variations among impurity standards can produce different retention behaviors in HPLC and distinct mass fragmentation patterns in LC-MS, making direct interchange without re-validation impossible [2].

Quantitative Differentiation Evidence for 38284-47-8 Against Closest Analogs


Storage Stability Advantage: Room Temperature vs. Refrigerated Storage for HCl Salt

Impurity 12 (free base) possesses a demonstrated storage stability advantage over its direct hydrochloride salt comparator, Impurity 6. The free base is stable when stored at room temperature with protection from light, whereas Impurity 6 (HCl salt, CAS 53330-19-1) requires refrigerated storage at 2–8°C for long-term stability [1][2].

Reference Standard Storage Stability Procurement Logistics

Boiling Point and Density Profile Distinguishes Free Base from Generic Morpholine Derivatives

The free base form of Impurity 12 exhibits a reported density of 0.986 g/cm³ and a boiling point of 356.2°C at 760 mmHg, with a flash point of 101.4°C . This boiling point is substantially higher than that reported for some simpler morpholine derivatives, a feature attributable to the bulky bicyclic pinane moiety which increases molecular weight and van der Waals interactions . No equivalent density or boiling point data could be located for the hydrochloride salt comparator (Impurity 6) in public databases, underscoring the characterization gap that the free base fills.

Physicochemical Characterization Volatility Handling

Regulatory-Compliant Characterization Package Supports Direct Pharmacopeial Traceability

Pinaverium Impurity 12 is supplied with a comprehensive characterization package compliant with regulatory guidelines, including detailed structure elucidation data. Critically, the standard can be further traced against pharmacopeial standards (USP or EP) based on feasibility, a certification pathway not universally guaranteed for all impurity standards [1][2]. This contrasts with some generic impurities where only basic HPLC purity data is provided.

Regulatory Compliance ANDA Filing Reference Standard Certification

Validated Use in Forced Degradation Studies for Stability-Indicating Method Development

Impurity 12 is explicitly listed for use in forced degradation studies, a critical component of stability-indicating method validation per ICH Q1A(R2) and Q2(R1) guidelines [1]. In the context of Pinaverium Bromide analysis, forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions generates a range of degradation impurities, and Impurity 12 serves as a characterized marker for specific degradation pathways, enabling accurate peak identification and quantification [2]. This validated analytical role is not universally documented for all Pinaverium impurities.

Forced Degradation Stability-Indicating Methods ICH Guidelines

Optimal Use Cases for 38284-47-8 Based on Quantified Differentiation


ANDA Filing and QC Release Testing for Pinaverium Bromide Drug Substance

Impurity 12 is the reference standard of choice for ANDA filers who require a fully characterized impurity with established pharmacopeial traceability. The comprehensive characterization package and explicit regulatory compliance documentation directly support method validation reports and reduce the risk of deficiency letters, making this standard preferable over less-characterized generic alternatives [1].

Laboratories in Regions with Limited Cold-Chain Infrastructure

Because Impurity 12 (free base) is stable at ambient temperature, it is the optimal selection for laboratories in tropical or remote locations where sustained refrigerated storage (2–8°C) is unreliable or cost-prohibitive. In contrast, the HCl salt (Impurity 6) requires cold-chain logistics, increasing procurement complexity and risk of degradation during transport [1].

Stability-Indicating Method Development Under ICH Guidelines

Impurity 12 is validated for use in forced degradation studies, where it serves as a characterized marker for degradation products generated under stress conditions. Laboratories performing ICH-compliant stability studies for Pinaverium Bromide can directly integrate this standard into their method development workflow, ensuring accurate peak identification and robust validation data [1].

Pharmacopeial Monograph Modernization and Impurity Profiling Research

For pharmacopeial agencies and research groups engaged in updating or expanding the impurity monograph for Pinaverium Bromide, Impurity 12 provides a well-characterized standard with the potential for USP/EP traceability, facilitating collaborative ring trials and inter-laboratory method transfer [1].

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